molecular formula C9H7BrN2O B1448771 6-Bromo-2-methoxy-1,8-naphthyridine CAS No. 1246554-28-8

6-Bromo-2-methoxy-1,8-naphthyridine

Cat. No. B1448771
CAS RN: 1246554-28-8
M. Wt: 239.07 g/mol
InChI Key: SDENQYQTQQVHFM-UHFFFAOYSA-N
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Description

“6-Bromo-2-methoxy-1,8-naphthyridine” is a chemical compound with the CAS Number: 1246554-28-8 . It has a molecular weight of 239.07 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “6-Bromo-2-methoxy-1,8-naphthyridine”, has been a topic of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The InChI code for “6-Bromo-2-methoxy-1,8-naphthyridine” is 1S/C9H7BrN2O/c1-13-8-3-2-6-4-7 (10)5-11-9 (6)12-8/h2-5H,1H3 . The InChI key is SDENQYQTQQVHFM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“6-Bromo-2-methoxy-1,8-naphthyridine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

6-Bromo-2-methoxy-1,8-naphthyridine derivatives have been explored for their potential as antimicrobial agents. The naphthyridine core is structurally similar to quinolones, a class of potent antibiotics. Modifications on the naphthyridine scaffold, such as bromination, can lead to compounds with significant antibacterial activity, potentially useful in treating drug-resistant bacterial infections .

Materials Science: Light-Emitting Diodes (LEDs)

In materials science, 6-Bromo-2-methoxy-1,8-naphthyridine can serve as a building block for organic light-emitting diodes (OLEDs). The electron-withdrawing bromine atom and the electron-donating methoxy group can contribute to the charge transport properties of OLED materials, enhancing their efficiency and stability .

Ligand Design for Metal Complexes

The naphthyridine moiety, particularly when substituted with functional groups like bromo and methoxy, can act as a ligand in metal complexes. These complexes can exhibit interesting photophysical properties and are studied for their catalytic activity, which can be applied in various chemical reactions and industrial processes .

Dye-Sensitized Solar Cells (DSSCs)

Derivatives of 6-Bromo-2-methoxy-1,8-naphthyridine can be utilized in dye-sensitized solar cells. The compound’s structure allows for the absorption of a broad range of the solar spectrum, and its ability to form complexes with metals can be harnessed to create efficient and cost-effective DSSCs .

Molecular Sensors

The unique electronic structure of 6-Bromo-2-methoxy-1,8-naphthyridine makes it suitable for use in molecular sensors. These sensors can detect the presence of specific ions or molecules, with applications ranging from environmental monitoring to medical diagnostics .

Self-Assembly Host–Guest Systems

In supramolecular chemistry, 6-Bromo-2-methoxy-1,8-naphthyridine can participate in the formation of host–guest systems. These systems have applications in drug delivery, where the compound could potentially encapsulate therapeutic agents and release them at targeted sites within the body .

properties

IUPAC Name

6-bromo-2-methoxy-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-8-3-2-6-4-7(10)5-11-9(6)12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDENQYQTQQVHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NC=C(C=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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